Procurement-Grade Purity Specification: 6-Methyl-1H-benzimidazol-7-amine vs. Unsubstituted Benzimidazol-7-amine
The target compound is commercially supplied with a certified minimum purity specification of 98% (NLT 98%) as documented by vendors such as MolCore . This level of quality assurance is essential for ensuring reproducible synthetic yields and minimizing the impact of uncharacterized impurities on downstream biological assays. In contrast, the more common unsubstituted 1H-benzimidazol-7-amine (CAS 4331-29-7) is also offered at a similar 98% purity by multiple suppliers ; however, the methyl substitution in the target compound alters its retention time and solubility, necessitating specific analytical methods for identity and purity verification beyond simple weight-based calculations.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 1H-Benzimidazol-7-amine (CAS 4331-29-7): ≥98% |
| Quantified Difference | No significant difference in purity spec; differentiation lies in analytical traceability and physical properties. |
| Conditions | Commercial vendor specifications (MolCore, AKSci) |
Why This Matters
Procurement decisions should be based on the compound's unique analytical signature (e.g., retention time, mass spectrum) and certified purity to ensure consistency in reaction optimization and biological assay reproducibility.
